2-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid
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Overview
Description
2-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid is a heterocyclic compound with a molecular formula of C9H10N4O2S and a molecular weight of 238.27 g/mol This compound is characterized by the presence of a triazolopyrimidine core, which is a fused ring system containing both triazole and pyrimidine rings
Preparation Methods
The synthesis of 2-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, to form dihydro derivatives.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of esters or amides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alcohols or amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The sulfur atom and acetic acid moiety may also play a role in modulating the compound’s reactivity and binding affinity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid can be compared with other similar compounds, such as:
2-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propanoic acid: This compound has a similar structure but with a propanoic acid moiety instead of acetic acid, which may affect its reactivity and biological activity.
2-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}butanoic acid: The presence of a butanoic acid moiety introduces additional carbon atoms, potentially altering the compound’s solubility and interaction with molecular targets. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
2-(5,7-dimethyl-2-sulfanylidene-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-4-6(3-7(14)15)5(2)13-8(10-4)11-9(16)12-13/h3H2,1-2H3,(H,12,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSQLWMMMHMXGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC(=S)NN12)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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